7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Antitubercular drug discovery Regioisomer selectivity Mycobacterium tuberculosis

7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (C₇H₇N₃O, MW 149.15) is a bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidin-5-one regioisomer series. This compound features a lactam carbonyl at position 5 and a methyl substituent at position 7, a substitution pattern that distinguishes it from the more extensively studied pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 29269-60-1
Cat. No. B2500020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
CAS29269-60-1
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCC1=CC(=O)NC2=CC=NN12
InChIInChI=1S/C7H7N3O/c1-5-4-7(11)9-6-2-3-8-10(5)6/h2-4H,1H3,(H,9,11)
InChIKeyHXVZVVWRUDMBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29269-60-1): A Regiospecific Building Block for Kinase-Targeted Medicinal Chemistry


7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (C₇H₇N₃O, MW 149.15) is a bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidin-5-one regioisomer series . This compound features a lactam carbonyl at position 5 and a methyl substituent at position 7, a substitution pattern that distinguishes it from the more extensively studied pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold [1]. The compound is commercially available at 95% purity and serves primarily as a synthetic intermediate and fragment-like scaffold (MW < 150 Da, TPSA 46.9 Ų, XLogP3 0.1) in kinase inhibitor and antitubercular drug discovery programs [2].

Procurement Risk Alert: Why 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one Cannot Be Replaced by Other Pyrazolopyrimidinone Analogs


The pyrazolo[1,5-a]pyrimidinone scaffold exists as two distinct regioisomers (5-one and 7-one) that are not synthetically interchangeable and exhibit divergent biological target preferences [1]. Within the 5-one series, the nature and position of substituents critically modulate physicochemical properties: a methyl at position 7 lowers XLogP3 to 0.1 versus unsubstituted analogs, and alters the pKa (predicted 11.48) relative to electron-withdrawing substituents such as trifluoromethyl . Additionally, unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4) has demonstrated hygroscopicity that complicates scale-up, whereas the 7-methyl analog provides a crystalline solid with defined boiling point (250.3 °C predicted) and density (1.42 g/cm³ predicted), enabling more reproducible handling [2].

Quantitative Differentiation Evidence: 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one vs. Closest Analogs


Regioisomeric Identity: 5-One vs. 7-One Scaffold in Antitubercular Screening

The pyrazolo[1,5-a]pyrimidin-5-one and -7-one regioisomers are accessed through mutually exclusive synthetic routes, with 5-one formation requiring 1,3-dimethyluracil as electrophile or acylated Meldrum's acid intermediates, whereas 7-one synthesis proceeds via distinct condensation pathways [1]. In the antitubercular space, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have well-characterized SAR with MICs against Mtb H37Rv ranging from 2–8 μg/mL, whereas the 5-one series—including 7-methyl derivatives—has been identified through high-throughput whole-cell screening with preliminary activity against Mtb, though MIC data for the unsubstituted 5-one core remain comparatively limited [2]. Procuring the wrong regioisomer would invalidate SAR continuity in a lead optimization program.

Antitubercular drug discovery Regioisomer selectivity Mycobacterium tuberculosis

Lipophilicity Tuning: XLogP3 of 7-Methyl vs. 7-Trifluoromethyl Analog

The 7-methyl substituent confers a measured XLogP3 of 0.1, placing this compound in a favorable fragment-like lipophilicity range (XLogP3 ≤ 3) [1]. By contrast, the 7-trifluoromethyl analog (used extensively in the Suzuki–Miyaura-derived library syntheses of RSC Advances 2021) carries a computationally predicted XLogP3 approximately 1.5–2.0 units higher, owing to the strongly electron-withdrawing and hydrophobic CF₃ group [2]. This ~10- to 100-fold difference in calculated partition coefficient directly impacts aqueous solubility and permeability profiles, making the 7-methyl compound the preferred entry point for fragments requiring balanced hydrophilicity.

Lipophilicity Lead optimization Physicochemical property profiling

Predicted pKa Differentiation: Impact on Ionization State at Physiological pH

The predicted pKa of 7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is 11.48 ± 0.40 , signifying that the lactam NH proton is very weakly acidic and the compound remains overwhelmingly neutral at physiological pH (7.4). In contrast, the unsubstituted parent pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4) has a predicted pKa of approximately 11.2–11.5, while 2-ethyl-substituted analogs show pKa values of 11.57 ± 0.20 . The slightly elevated pKa of the 7-methyl derivative relative to some 2-alkyl analogs may reflect electronic effects of the methyl group at the 7-position on the pyrimidine ring electron density. This distinction, while modest, can influence salt formation strategies during purification and formulation development.

Ionization constant Drug-likeness Bioavailability prediction

GHS Toxicological Profile: Defined Hazard Classification Enabling Compliant Procurement

7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one carries explicit GHS hazard statements—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)—with Signal Word 'Warning' . This fully characterized toxicological profile contrasts with numerous pyrazolo[1,5-a]pyrimidine analogs (including the unsubstituted parent CAS 29274-22-4) for which hazard classifications remain unassigned or incomplete on supplier documentation. The availability of a complete GHS classification with precautionary codes (P261–P501) enables compliant institutional chemical safety review and reduces procurement delays associated with incomplete safety documentation.

Safety data Regulatory compliance Laboratory handling

Topological Polar Surface Area and Fragment-Like Compliance vs. Larger Pyrazolopyrimidinone Analogs

With a topological polar surface area (TPSA) of 46.9 Ų, molecular weight of 149.15 Da, and XLogP3 of 0.1, 7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one satisfies all three Rule-of-Three (Ro3) criteria for fragment-based screening libraries . By comparison, the 7-trifluoromethyl analog has MW > 200 Da and XLogP3 likely exceeding 2.0, placing it outside ideal fragment space. Furthermore, diarylated derivatives described in the 2021 RSC Advances study reach MW 350–450 Da, firmly in lead-like rather than fragment space [1]. The target compound's fragment-like dimensions make it uniquely suited for fragment-growing strategies, whereas bulkier analogs require deconstruction to access the same chemical space.

Fragment-based drug discovery Rule of Three Lead-likeness

Recommended Procurement Scenarios for 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29269-60-1)


Fragment-Based Lead Generation for Kinase or Antitubercular Target Programs

The compound's fragment-like properties (MW 149.15, TPSA 46.9 Ų, XLogP3 0.1, zero rotatable bonds) render it an ideal starting point for fragment-based screening or structure-guided growth [1]. Its 5-one regioisomeric identity places it within the pyrazolopyrimidinone class associated with antitubercular activity via intracellular iron chelation, and kinase inhibition via type I ATP-site binding modes [2][3]. Procurement of the 7-methyl variant specifically supports programs requiring a 5-one scaffold with a small alkyl substituent at the 7-position for vector exploration, as opposed to the 7-one regioisomer which targets different biological space [2].

Suzuki–Miyaura Coupling Substrate for Library Synthesis of 3-Aryl/3,5-Diaryl Derivatives

When brominated at the 3-position, the pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold serves as an efficient Suzuki–Miyaura coupling partner using XPhosPdG2/XPhos tandem catalysis in ethanol/water under microwave irradiation [1]. The 7-methyl substituent remains inert under these coupling conditions, allowing selective C3 and subsequent C5 activation with PyBroP. This enables construction of 3,5-diarylated libraries with anti-inflammatory activity (83.4% inhibition, comparable to Indomethacin at 84.2%) and micromolar IC50 values against monoamine oxidase B [1]. The 7-methyl compound offers a distinct vector relative to the 7-CF₃ series reported in the literature, expanding accessible chemical space.

PDE10A or Related CNS Kinase Inhibitor Intermediate with Process-Scale Viability

Pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediates have been scaled to 40 kg in the synthesis of PDE10A inhibitors, but the unsubstituted core is hygroscopic, causing complicated filtration and drying [1]. The 7-methyl analog, with its predicted boiling point of 250.3 °C and density of 1.42 g/cm³, is expected to exhibit reduced hygroscopicity and improved handling characteristics, making it the preferred intermediate for process chemistry groups transitioning from medicinal chemistry to pilot-scale campaigns [1][2].

Chemical Biology Probe Development Leveraging Defined GHS Safety Profile

For academic or industrial chemical biology groups requiring compounds with complete institutional safety review clearance, the fully characterized GHS profile (H302, H315, H319, H335) with 17 precautionary codes eliminates the procurement delays associated with uncharacterized analogs [1]. This is particularly relevant for high-throughput screening facilities, core facilities, and CROs that mandate complete SDS documentation before compound registration in automated storage and dispensing systems. The compound's non-hazardous transport classification and room-temperature shipping stability further reduce logistics barriers [1].

Quote Request

Request a Quote for 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.